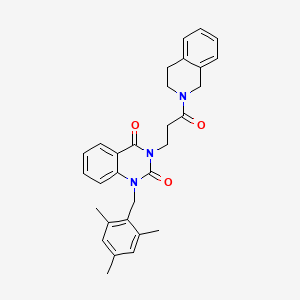

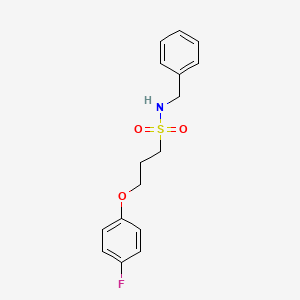

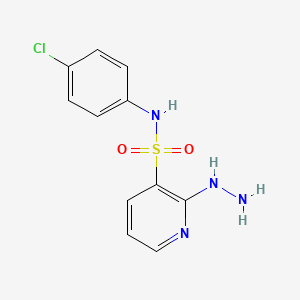

2-(4-bromophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(4-bromophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide" is a chemical entity that appears to be related to a class of compounds that have been synthesized for various purposes, including potential antimicrobial and anticancer applications. The structure of this compound suggests that it contains a bromophenoxy group, an oxadiazole ring, and an acetamide moiety, which are common features in medicinal chemistry for drug design due to their potential biological activities.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting from basic aromatic acids or alcohols, which are then transformed through processes such as amidation, alkylation, and nitration. For instance, the synthesis of a similar compound, N-(4-hydroxy-[14C(U)]phenyl)-2-[2,3-dihydro-3-oxo-1,2-benzisothiazol-2-yl-1,1-dioxide]acetamide, was achieved by amidation of an acetyl chloride precursor with a carbon-14-labelled amino phenol in a buffered solution, followed by hydrolysis to afford the ring-opened product . Another related synthesis involved alkylation of p-acetamidophenol followed by nitration to yield N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of the compound likely features an oxadiazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom. This ring is known to confer interesting chemical properties and biological activities. The presence of the phenyl group and the bromophenoxy moiety could influence the electronic distribution and the overall three-dimensional conformation of the molecule, which are important factors for its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactions involving compounds with similar structures include amidation, alkylation, and nitration, as mentioned earlier. The bromine atom in the bromophenoxy group could act as a good leaving group, making it susceptible to nucleophilic substitution reactions. The oxadiazole ring could engage in various chemical reactions, depending on the substituents attached to it, and could be a key moiety for the biological activity of the compound .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "2-(4-bromophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide" are not provided, related compounds exhibit properties that are influenced by their molecular structures. The presence of the oxadiazole ring and the acetamide group could affect the compound's solubility, melting point, and stability. The bromine atom could make the compound denser and more reactive. The physical and chemical properties are crucial for determining the compound's suitability for drug development, including its pharmacokinetics and pharmacodynamics .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds with structures similar to the specified chemical have been synthesized and evaluated for their antimicrobial properties. For instance, a study on the synthesis and antimicrobial evaluation of derivatives, including those related to 1,3,4-oxadiazole, demonstrated active antimicrobial properties against selected microbial species. This suggests the potential application of such compounds in developing new antimicrobial agents (Gul et al., 2017).

Pharmacological Evaluation

Another research domain involves the pharmacological evaluation of similar compounds, particularly as inhibitors for specific proteins implicated in diseases like small lung cancer. Compounds designed and synthesized for inhibiting Collapsin Response Mediator Protein 1 (CRMP 1) demonstrate the potential therapeutic applications of such chemical structures in treating diseases (Panchal et al., 2020).

Anticancer and Antioxidant Properties

The exploration of novel compounds for their anticancer and antioxidant properties is another significant area of application. Studies have highlighted the synthesis of new derivatives showing promising anticancer activities against various cancer cell lines, underscoring the potential of these compounds in cancer research (Faheem, 2018).

Kinetic and Mechanistic Studies

Compounds of similar structure have been subject to kinetic and mechanistic studies, providing insights into their reaction pathways and potential industrial applications. Such research is crucial for understanding the behavior of these compounds under different conditions, which can aid in their application across various scientific fields (Mindl et al., 1999).

properties

IUPAC Name |

2-(4-bromophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrN3O3/c17-12-6-8-13(9-7-12)22-10-14(21)18-16-15(19-23-20-16)11-4-2-1-3-5-11/h1-9H,10H2,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWBODJSOLKIAQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

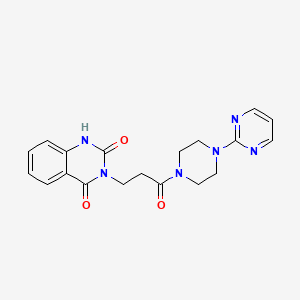

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B3004304.png)

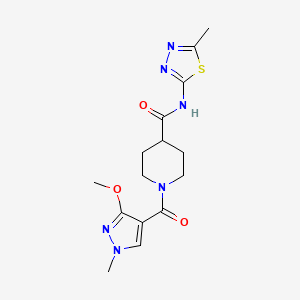

![3-(3,4-dichlorophenyl)-1-(4-nitrobenzyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B3004306.png)

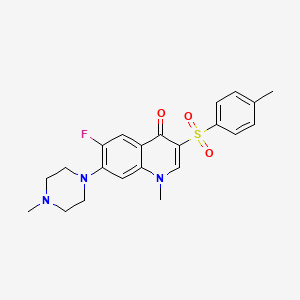

![N-(2,5-dimethylphenyl)-2-fluoro-5-[(4-methylphenyl)methylsulfamoyl]benzamide](/img/structure/B3004316.png)

![1-(4-methylpyrimidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B3004319.png)